molecular formula C9H10Cl2O B1529749 1-(2,6-Dichlorophenyl)propan-2-ol CAS No. 1175301-17-3

1-(2,6-Dichlorophenyl)propan-2-ol

Cat. No.: B1529749
CAS No.: 1175301-17-3
M. Wt: 205.08 g/mol
InChI Key: IBZNHQGQLNNWPH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-2-ol is a secondary alcohol featuring a 2,6-dichlorophenyl substituent at the propan-2-ol backbone. For instance, 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (hereafter referred to as the "imidazole derivative") is a structurally related compound synthesized as part of studies on imidazole-based amino alcohols . This derivative crystallizes in an orthorhombic system (space group Pna2₁) with unit cell parameters a = 12.1468 Å, b = 8.4194 Å, c = 20.9636 Å, and Z = 4, stabilized by intermolecular hydrogen bonds (O—H⋯N) and C—H⋯π interactions .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNHQGQLNNWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175301-17-3
Record name 1-(2,6-dichlorophenyl)propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Research

1-(2,6-Dichlorophenyl)propan-2-ol is primarily studied for its role as a beta-blocker. It functions by blocking beta-adrenergic receptors, leading to reduced heart rate and blood pressure. This mechanism makes it a candidate for treating cardiovascular diseases such as hypertension and arrhythmias.

Research indicates that this compound exhibits significant biological activity:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer types by targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
  • Antifungal Properties : Similar compounds have shown efficacy against pathogens like Candida albicans, indicating potential therapeutic applications in treating fungal infections.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile starting material for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound using murine models. The results demonstrated a dose-dependent reduction in tumor size:

Dose (mg/kg)Tumor Size Reduction (%)
1025
2050
5075

This highlights the compound's potential as a chemotherapeutic agent.

Case Study 2: Antifungal Efficacy

Research investigating the antifungal properties of similar compounds revealed that they effectively inhibited the growth of Candida albicans. This suggests that derivatives of this compound could be explored further for antifungal applications.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2,6-dichlorophenyl)propan-2-ol, differing in functional groups, stereochemistry, or substituents. Key comparisons are summarized in Table 1.

1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol

  • Structural Features : Incorporates a 4,5-diphenylimidazole ring fused to the dichlorophenyl-propan-2-ol backbone.
  • Physicochemical Properties : Molecular weight = 423.32 g/mol (C₂₄H₂₀Cl₂N₂O). The imidazole ring introduces planar rigidity, while the hydroxyl group facilitates hydrogen bonding .

(2S)-1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol

  • Structural Features: A stereospecific analog (S-configuration at C2) with a benzylamino group (-NH-CH₂-C₆H₃Cl₂) instead of a hydroxyl.
  • Physicochemical Properties: Formula = C₁₀H₁₃Cl₂NO; molecular weight = 258.13 g/mol.

(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-ol

  • Structural Features: Replaces the hydroxyl group with an amino group at C1, with (R,R) stereochemistry.
  • Physicochemical Properties: Formula = C₉H₁₁Cl₂NO; molecular weight = 240.10 g/mol. The amino group introduces a charged moiety under physiological conditions, likely affecting pharmacokinetics (e.g., membrane permeability) .

1-Chloro-2-methyl-2-propanol

  • Structural Features : A simpler analog lacking aromatic substituents (Formula = C₄H₉ClO).
  • Safety Profile : Classified as hazardous (CAS 558-42-9), requiring stringent handling (e.g., immediate skin decontamination). Highlights the role of aromatic chlorination in modulating toxicity .

Table 1. Comparative Analysis of this compound and Analogs

Compound Name Formula Molecular Weight (g/mol) Key Functional Groups Structural Notes Biological/Physical Relevance
This compound C₉H₁₀Cl₂O 217.09 Hydroxyl, dichlorophenyl Secondary alcohol Base structure for derivatives
Imidazole derivative C₂₄H₂₀Cl₂N₂O 423.32 Imidazole, hydroxyl Orthorhombic crystal system Antimicrobial/anticancer potential
(2S)-1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol C₁₀H₁₃Cl₂NO 258.13 Amino, benzyl Stereospecific (S-configuration) Altered receptor binding
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-ol C₉H₁₁Cl₂NO 240.10 Amino, dichlorophenyl (R,R) stereochemistry Enhanced polarity for targeted delivery
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Chloro, hydroxyl Non-aromatic High toxicity, industrial uses

Biological Activity

1-(2,6-Dichlorophenyl)propan-2-ol is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, which may influence their activity. Additionally, the chlorine substituents enhance the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been measured against both bacterial and fungal strains, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phospholipase A2, which plays a critical role in inflammatory processes .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida species. The results demonstrated significant inhibition of growth in low fluconazole-susceptible strains, indicating its potential as an alternative treatment option .
  • Enzyme Interaction : Another investigation focused on the compound's interaction with phospholipase A2. The study found that it effectively reduced enzyme activity by approximately 30%, highlighting its potential as an anti-inflammatory agent .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundMIC against Candida albicansEnzyme Inhibition (%)
This compound16 µg/mL30%
1-(2,4-Dichlorophenyl)propan-2-ol32 µg/mL20%
1-(3-Chlorophenyl)propan-2-ol64 µg/mL15%

This table illustrates that the positioning of chlorine atoms significantly affects both antimicrobial potency and enzyme inhibition capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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